molecular formula C9H12S B1456911 (3,4-Dimethylphenyl)methanethiol CAS No. 4496-95-1

(3,4-Dimethylphenyl)methanethiol

Cat. No. B1456911
CAS RN: 4496-95-1
M. Wt: 152.26 g/mol
InChI Key: ZELNMWPKGYYFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,4-Dimethylphenyl)methanethiol” is a chemical compound with the molecular formula C9H12S . It has a molecular weight of 152.26 .


Molecular Structure Analysis

The molecular structure of “(3,4-Dimethylphenyl)methanethiol” consists of a sulfur atom attached to a carbon atom, which is part of a phenyl ring. The phenyl ring is substituted at the 3rd and 4th positions with methyl groups . More detailed structural analysis can be found in scientific literature .


Physical And Chemical Properties Analysis

“(3,4-Dimethylphenyl)methanethiol” is a compound with a molecular weight of 152.26 . The specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the retrieved resources .

Scientific Research Applications

Surface Chemistry and Material Science

Adsorption on Metal Surfaces

Methanethiolate's chemisorptive bonding on Au(111) surfaces has been investigated, demonstrating its interaction at a single-molecule level through STM/DFT studies. This research is crucial for understanding the surface chemistry of thiol-based molecules and their potential applications in nanotechnology and materials science (Maksymovych, Sorescu, & Yates, 2006).

Electrochemical Applications

Research on poly(3,4-ethylenedioxythiophene) doped with sulfonated derivatives of bis(3,5-dimethylpyrazol-1-yl)methane highlights the use of thiol-based compounds in developing sensitive and selective sensors for dopamine detection, indicating potential for broader applications in biosensing technologies (Sandoval-Rojas, Cortés, & Hurtado, 2019).

Environmental Monitoring

Methanethiol's role in environmental monitoring is underscored by studies measuring its atmospheric levels near industrial sources, such as pulp and paper plants. This research provides insights into the environmental impact of sulfur compounds and strategies for monitoring and mitigating pollution (Toda et al., 2010).

Chemical Synthesis and Catalysis

Synthesis of Bis-Phenols

Derivatives of bis-(4-hydroxy-3,5-dimethylphenyl)(4-aminophenyl)methane have been synthesized, showcasing the utility of thiol-based compounds in creating materials with characteristic visible absorptions, useful for developing optical materials and indicators (Sarma, Tamuly, & Baruah, 2007).

properties

IUPAC Name

(3,4-dimethylphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELNMWPKGYYFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethylphenyl)methanethiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dimethylphenyl)methanethiol
Reactant of Route 2
(3,4-Dimethylphenyl)methanethiol
Reactant of Route 3
(3,4-Dimethylphenyl)methanethiol
Reactant of Route 4
(3,4-Dimethylphenyl)methanethiol
Reactant of Route 5
(3,4-Dimethylphenyl)methanethiol
Reactant of Route 6
(3,4-Dimethylphenyl)methanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.